4-Chlorobenzenesulfonyl fluoride

Description

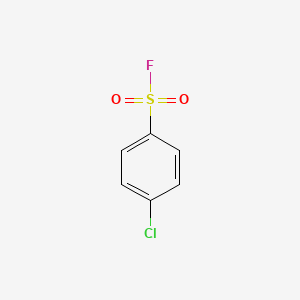

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLRVPDZBVCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188456 | |

| Record name | Benzenesulfonyl fluoride, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-89-3 | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, p-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4JC5PRH5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobenzenesulfonyl fluoride CAS number and properties

An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Fluoride for Advanced Research Applications

Introduction: A Versatile Reagent for Modern Chemistry

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired molecular properties. This compound, identified by its CAS number 349-89-3, has emerged as a important reagent and building block.[1][2] Its utility extends beyond that of a simple sulfonating agent; it is a key player in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful covalent ligation strategy. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development. The unique combination of a reactive sulfonyl fluoride group and a chloro-substituted aromatic ring makes this compound a valuable tool for creating robust chemical linkages and introducing specific structural motifs into complex molecules.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe application. The key physicochemical data for this compound are summarized below. It is noteworthy that slight variations in reported melting points exist across suppliers, which may be attributable to differences in purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 349-89-3 | [1][2] |

| Molecular Formula | C₆H₄ClFO₂S | [1][2][3] |

| Molecular Weight | 194.61 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 45-50 °C | [1][4] |

| InChI Key | PCTLRVPDZBVCMP-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)F)Cl | [1][2] |

Handling this reagent requires strict adherence to safety protocols due to its corrosive nature. The hazard classifications are critical for risk assessment in any experimental design.

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS05 (Corrosion) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [5] |

| Storage Class | 8A: Combustible corrosive hazardous materials | |

| Precautionary Codes | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [5] |

Synthesis Pathway and Mechanistic Rationale

The most common and industrially scalable route to aryl sulfonyl fluorides is through halogen exchange (Halex) reaction on the corresponding aryl sulfonyl chloride. This compound is synthesized from its precursor, 4-chlorobenzenesulfonyl chloride (CAS No. 98-60-2).[6][7]

Causality of Synthesis: The choice of 4-chlorobenzenesulfonyl chloride as the starting material is driven by its widespread availability and relatively low cost. It is produced on an industrial scale by the reaction of chlorobenzene with chlorosulfonic acid.[8] The subsequent fluorination step typically employs a source of fluoride ions, such as potassium fluoride (KF), often in a suitable solvent. While specific process details for this exact compound are proprietary, the general transformation is well-established in organofluorine chemistry.[9]

Caption: Synthesis pathway of this compound.

Core Reactivity: The Power of the Sulfonyl Fluoride Group

The chemical behavior of this compound is dominated by the -SO₂F group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and "tunable" reactivity. They are generally resistant to hydrolysis but can be activated to react with nucleophiles under specific conditions. This property is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .

SuFEx is a "click chemistry" reaction, characterized by its high efficiency, specificity, and formation of a stable covalent bond. The reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically a deprotonated phenol (phenoxide) or an amine. This reaction forms a highly stable sulfonate or sulfonamide linkage, respectively.

Caption: General mechanism of a SuFEx click reaction.

Applications in Drug Discovery and Chemical Biology

The judicious use of fluorine in medicinal chemistry is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[10][11][12][13] this compound serves as a valuable building block for introducing both a fluorine-containing handle and a chlorinated aromatic ring, which can be leveraged for various purposes.

-

Covalent Inhibitor Development: The SuFEx reactivity of the sulfonyl fluoride group makes it an ideal warhead for designing covalent inhibitors. It can form irreversible bonds with nucleophilic amino acid residues (like lysine, tyrosine, or serine) on a protein target. This approach can lead to drugs with increased potency and prolonged duration of action.

-

Chemical Probe Synthesis: As a bifunctional reagent, it can be used to link different molecular fragments. The sulfonyl fluoride can react with one part of a molecule, leaving the chloro-group available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

Modulation of Physicochemical Properties: Incorporation of the 4-chlorobenzenesulfonyl moiety can significantly alter the lipophilicity and electronic properties of a lead compound, which is a critical step in the optimization phase of drug discovery.[14]

Experimental Protocol: Covalent Labeling of a Model Phenolic Nucleophile

This protocol describes a self-validating system for the covalent modification of a model compound, 4-hydroxybenzoic acid, using this compound via a SuFEx reaction. The success of the reaction can be validated by techniques such as LC-MS and NMR spectroscopy.

Materials:

-

This compound (1.0 eq)

-

4-Hydroxybenzoic acid (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl group, generating the nucleophilic phenoxide required for the SuFEx reaction.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new, higher molecular weight product spot/peak.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the phenolic proton signal in the NMR spectrum and the correct mass in the HRMS provide definitive validation of the covalent bond formation.

Caption: Workflow for a representative SuFEx reaction protocol.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthesis, and unique SuFEx reactivity provide researchers with a reliable method for forging robust covalent bonds. For professionals engaged in drug discovery, its utility as a building block for creating covalent probes and modulating molecular properties makes it an indispensable component of the modern medicinal chemistry toolbox. Proper understanding and application of this reagent, grounded in the principles outlined in this guide, will continue to facilitate the development of novel molecular entities.

References

-

Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate . Organic Process Research & Development. [Link]

-

This compound . CAS Common Chemistry. [Link]

-

This compound - 349-89-3, C6H4ClFO2S, density, melting point, boiling point, structural formula, synthesis . ChemSrc. [Link]

-

This compound . gsrs.ncats.nih.gov. [Link]

-

Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate . ACS Publications. [Link]

-

Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) . ACS Publications. [Link]

-

4-Chlorobenzenesulfonyl chloride . PubChem. [Link]

- Process for the preparation of 4-chlorobenzenesulfonyl chloride.

- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

Fluorine in drug discovery: Role, design and case studies . ResearchGate. [Link]

-

This compound . gsrs.ncats.nih.gov. [Link]

-

Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies . ResearchGate. [Link]

-

Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds . Technology Networks. [Link]

-

4-Methylbenzenesulfonyl fluoride . PubChem. [Link]

Sources

- 1. This compound 95 349-89-3 [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Sigma Aldrich this compound 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 98-60-2|4-Chlorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bioengineer.org [bioengineer.org]

4-Chlorobenzenesulfonyl fluoride molecular structure and weight

An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Fluoride: Structure, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of this compound (CBSF), a pivotal reagent in contemporary chemical synthesis and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the causality behind its utility, its strategic applications, and the protocols for its effective use.

Core Molecular Identity and Structure

This compound is an aromatic sulfonyl fluoride. The core structure consists of a benzene ring substituted at the para (1,4) positions with a chlorine atom and a sulfonyl fluoride functional group. This specific arrangement of atoms imparts the unique reactivity and stability that makes it a valuable chemical tool.

The molecular formula for this compound is C₆H₄ClFO₂S.[1][2][3] Its structure is achiral.[4] The presence of the highly electronegative fluorine and oxygen atoms creates a strong dipole and renders the sulfur atom highly electrophilic, a key feature governing its reactivity.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 349-89-3 | [1][2] |

| Molecular Formula | C₆H₄ClFO₂S | [1][2][4] |

| Molecular Weight | 194.61 g/mol | [1][2][3][4] |

| InChI Key | PCTLRVPDZBVCMP-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)F)Cl | [1][2] |

Physicochemical Properties

The physical state and solubility are determining factors in designing experimental conditions, including reaction solvent and purification methods.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Melting Point | 45-50 °C | [1] |

| Assay Purity | ≥95% | [1][3] |

Synthesis and Reactivity Insights

Understanding the synthesis of CBSF provides insight into its stability and potential impurities. A common and industrially relevant pathway begins with chlorobenzene.

Synthetic Pathway Overview

The synthesis is typically a two-step process:

-

Chlorosulfonation: Chlorobenzene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene ring, primarily at the para position due to the directing effect of the chlorine atom. This yields 4-chlorobenzenesulfonyl chloride.[5]

-

Halogen Exchange (Halex): The resulting 4-chlorobenzenesulfonyl chloride undergoes a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride (KF). The chloride on the sulfonyl group is replaced by fluoride to yield the final product, this compound.

This pathway is favored for its use of readily available starting materials.[5][6] The choice of a fluoride source in the second step is critical; spray-dried potassium fluoride is often used to maximize the reactive surface area and drive the reaction to completion.

Core Reactivity: The SuFEx Click Chemistry Hub

The utility of this compound is dominated by the reactivity of the sulfonyl fluoride (-SO₂F) group. This group is exceptionally stable in many chemical environments, including aqueous media and the presence of many nucleophiles, yet it reacts selectively and near-quantitatively with silyl-protected phenols and amines under specific conditions. This "on/off" reactivity is the foundation of its use in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a powerful class of click reactions.[7]

The causality for this behavior lies in the strength of the S-F bond and the high activation energy required for its cleavage. However, in the presence of a suitable catalyst or highly nucleophilic species, the electrophilic sulfur atom is attacked, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate (-SO₂-O-) or sulfonamide (-SO₂-N-) linkage.[7] This makes CBSF an ideal connector or "hub" for molecular assembly.

Caption: SuFEx reaction workflow using CBSF.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties like metabolic stability, binding affinity, and membrane permeability.[8][9][10] this compound serves as a key building block in this context.

Role as a Chemical Probe and Bioconjugation Agent

Due to its SuFEx reactivity, CBSF and its derivatives are excellent candidates for covalently modifying proteins. The sulfonyl fluoride can react with nucleophilic residues on a protein surface, such as the phenolic hydroxyl group of tyrosine, to form stable covalent bonds. This allows for:

-

Target Identification: Attaching tags or reporter molecules to proteins to study their function and interactions.

-

Covalent Inhibition: Designing irreversible inhibitors that form a permanent bond with a target enzyme or receptor, which can lead to prolonged duration of action.

Precursor for Advanced Fluorinating Reagents

This compound is a precursor to more complex reagents. For example, it is used in the synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), a modern reagent for the deoxyfluorination of alcohols.[6][11][12] This process converts hydroxyl groups into C-F bonds, a critical transformation in medicinal chemistry. The synthesis of SulfoxFluor from a CBSF-derived intermediate highlights the foundational role of CBSF in expanding the toolbox of fluorination chemistry.[12]

Experimental Protocol: Synthesis of a Sulfonate Ester via SuFEx

This protocol describes a general procedure for the reaction of this compound with a phenol to demonstrate its core SuFEx reactivity.

Objective: To synthesize a 4-chlorophenyl sulfonate ester from a phenolic starting material.

Materials:

-

This compound (CBSF)

-

Phenolic compound (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the phenolic compound (1.0 eq), this compound (1.1 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.

-

Reaction: Stir the mixture at room temperature (or gently heat to 40-60 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.

Causality Note: The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol, creating the phenoxide nucleophile required for the SuFEx reaction without promoting hydrolysis of the sulfonyl fluoride. Anhydrous conditions are preferred to minimize side reactions.

Spectroscopic Characterization

Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a uniquely powerful tool.[13] this compound will exhibit a single sharp signal (a singlet) in the ¹⁹F NMR spectrum, confirming the presence of the sulfonyl fluoride group. Its chemical shift provides information about the electronic environment of the fluorine atom.

-

¹H NMR: The proton NMR spectrum is simple and characteristic. Due to the para-substitution pattern, the four aromatic protons are chemically non-equivalent and will appear as two distinct doublets, each integrating to 2H. This classic AA'BB' system is a hallmark of 1,4-disubstituted benzene rings.

-

Mass Spectrometry (MS): MS will show a molecular ion peak corresponding to its molecular weight (194.61 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Safety and Handling

Proper handling is imperative due to the corrosive nature of this reagent.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1][14] |

Handling Recommendations:

-

Always use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Avoid breathing dust.[14]

-

In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is more than a simple organofluorine compound; it is a versatile and enabling tool for modern chemical research. Its robust nature, combined with the precise and controllable reactivity of the sulfonyl fluoride group, has cemented its role as a key player in SuFEx click chemistry. For scientists and researchers in drug discovery, understanding the structure, reactivity, and safe handling of CBSF opens avenues for novel molecular design, bioconjugation strategies, and the synthesis of next-generation therapeutics.

References

-

CAS Common Chemistry. This compound. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Amerigo Scientific. This compound (95%). [Link]

-

Liu, R., et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380–386. [Link]

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

ACS Publications. Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

University of Arizona. Fluorine NMR. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. This compound 95 349-89-3 [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 95 349-89-3 [sigmaaldrich.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SulfoxFluor - Enamine [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biophysics.org [biophysics.org]

- 14. combi-blocks.com [combi-blocks.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Chlorobenzenesulfonyl Fluoride

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-chlorobenzenesulfonyl fluoride from its corresponding sulfonyl chloride. This conversion is a critical transformation in medicinal chemistry and drug development, as the sulfonyl fluoride moiety is a key pharmacophore in various therapeutic agents and a versatile precursor in "click chemistry". We will delve into the mechanistic underpinnings of this halogen exchange (Halex) reaction, evaluate various fluorinating agents and catalytic systems, and provide detailed, field-tested protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical guidance for this important synthetic transformation.

Introduction: The Significance of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride functional group has garnered significant interest in modern organofluorine chemistry due to its unique balance of stability and reactivity.[1] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit considerable stability towards hydrolysis and are resistant to reduction.[2] This stability, coupled with their ability to act as covalent protein modifiers and protease inhibitors, makes them highly valuable in the design of bioactive molecules.[2][3] Furthermore, their application in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" has expanded their utility in creating stable covalent linkages, a powerful tool for investigating protein-biomolecule interactions and facilitating therapeutic development.[2][3]

The conversion of readily available sulfonyl chlorides to their fluoride counterparts is a cornerstone of accessing this important functional group. This guide will focus on the synthesis of this compound, a common building block, from 4-chlorobenzenesulfonyl chloride.

Mechanistic Rationale: The Halogen Exchange (Halex) Reaction

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic example of a nucleophilic substitution reaction at a sulfur(VI) center. The core of this transformation is the displacement of the chloride ion by a fluoride ion.

Diagram of the Reaction Mechanism

Caption: Generalized mechanism for the conversion of 4-chlorobenzenesulfonyl chloride to this compound.

The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy pentacoordinate sulfur intermediate. The subsequent departure of the chloride leaving group yields the thermodynamically more stable sulfonyl fluoride. The success of this reaction hinges on the effective delivery of a "naked" and reactive fluoride anion to the sulfonyl chloride substrate.

Key Reagents and Catalytic Systems

The choice of the fluorinating agent and the reaction conditions are paramount for a successful and efficient synthesis. A variety of reagents and systems have been developed, each with its own advantages and considerations.

| Reagent/System | Description | Advantages | Disadvantages |

| Potassium Fluoride (KF) | A common and inexpensive source of fluoride.[2][4] | Readily available, cost-effective, and relatively safe to handle.[5] | Low solubility in many organic solvents, requiring high temperatures or phase-transfer catalysts. |

| Spray-Dried KF | Anhydrous form of KF with a high surface area. | Increased reactivity due to the absence of water and larger surface area. | More expensive than standard KF and hygroscopic. |

| Potassium Bifluoride (KHF₂) | A source of fluoride that can also act as a mild acid.[1][6] | Can be used in aqueous systems and is effective for some substrates.[1][6] | Corrosive and can be challenging to handle.[7] |

| Phase-Transfer Catalysts (PTCs) | Facilitate the transfer of the fluoride anion from an aqueous or solid phase to the organic phase.[4][8] | Enables lower reaction temperatures and improves reaction rates.[8] | Can be expensive and may require removal from the final product. |

| Crown Ethers (e.g., 18-crown-6) | A type of PTC that complexes with the potassium cation, liberating a more nucleophilic "naked" fluoride anion.[2][4] | Highly effective at increasing the reactivity of KF.[2] | Can be toxic and difficult to remove completely. |

| Quaternary Ammonium Salts | Another class of PTCs that function through ion-pairing.[4] | Generally less expensive and easier to handle than crown ethers. | May have lower efficacy than crown ethers in some cases. |

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Phase-Transfer Catalysis with Potassium Fluoride and 18-Crown-6 Ether

This method, adapted from the work of Bianchi and co-workers, is a reliable and high-yielding procedure.[2]

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Potassium fluoride (spray-dried is recommended)

-

18-Crown-6 ether

-

Acetonitrile (anhydrous)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorobenzenesulfonyl chloride (1 equivalent).

-

Add an excess of spray-dried potassium fluoride (e.g., 3-5 equivalents).

-

Add a catalytic amount of 18-crown-6 ether (e.g., 0.05-0.1 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the potassium salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

Protocol 2: Biphasic Synthesis with Potassium Fluoride in Water/Acetone

A more recent and greener approach developed by Bare utilizes a biphasic system, avoiding the need for crown ethers.[9][10]

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Potassium fluoride

-

Acetone

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in acetone.

-

In a separate beaker, prepare a saturated aqueous solution of potassium fluoride.

-

Add the saturated KF solution to the acetone solution of the sulfonyl chloride.

-

Stir the resulting biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with a small portion of acetone or another suitable organic solvent.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the product.

Diagram of the Experimental Workflow

Sources

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst (2018) | Alicja Talko | 29 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling of 4-Chlorobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Chemical Profile of 4-Chlorobenzenesulfonyl Fluoride

This compound (CBSF) is a solid organic compound with the chemical formula C₆H₄ClFO₂S.[1] It is primarily used in organic synthesis, including in "click chemistry" applications as a connector for assembling molecules. Its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds, necessitates a thorough understanding of its chemical properties and associated hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 349-89-3 | [1] |

| Molecular Formula | C₆H₄ClFO₂S | [1] |

| Molecular Weight | 194.61 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 45-50 °C |

The primary hazard associated with this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage. This corrosive nature is a key consideration in all handling, storage, and emergency procedures.

Hazard Analysis and Reactivity

A deep understanding of the reactivity of this compound is fundamental to its safe handling. The sulfonyl fluoride functional group is a key determinant of its chemical behavior.

Corrosivity and Hydrolysis

The most immediate hazard of this compound is its ability to cause severe burns upon contact with skin and eyes. This is due to its reactivity, particularly its susceptibility to hydrolysis. While sulfonyl fluorides are generally more resistant to hydrolysis than the corresponding sulfonyl chlorides, they can still react with water to produce corrosive byproducts.

The hydrolysis of aryl sulfonyl fluorides, such as this compound, proceeds via nucleophilic attack of water on the sulfur atom. This reaction is catalyzed by acids and bases.[2] The products of hydrolysis are 4-chlorobenzenesulfonic acid and hydrogen fluoride (HF). Both of these products are highly corrosive and contribute to the severe burns observed upon contact. The slow release of HF upon contact with moisture is a significant concern, as the fluoride ion can penetrate tissues and cause deep, painful burns that may not be immediately apparent.

Reactivity with Other Laboratory Reagents

This compound is an electrophilic compound and will react with various nucleophiles. Caution should be exercised when it is in the presence of:

-

Strong bases: Can promote hydrolysis and other reactions.

-

Alcohols and amines: Will react to form sulfonates and sulfonamides, respectively.

-

Water/moisture: As discussed, leads to the formation of corrosive acids.

It is crucial to store this compound in a dry environment and to use anhydrous solvents and reagents when performing reactions to avoid unwanted side reactions and the generation of hazardous byproducts.

Thermal Decomposition

-

Hydrogen chloride (HCl): A corrosive gas that is highly irritating to the respiratory system.

-

Hydrogen fluoride (HF): A highly toxic and corrosive gas.

-

Sulfur oxides (SOx): Including sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are respiratory irritants.

-

Carbon oxides (CO, CO₂): Carbon monoxide is a toxic gas.

-

Phosgene (COCl₂): A highly toxic gas that can be formed during the combustion of chlorinated hydrocarbons.[5]

Given the potential for the release of these hazardous substances, heating this compound should be conducted with extreme caution, in a well-ventilated fume hood, and with appropriate emergency preparedness.

Occupational Exposure and Toxicological Profile

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, it is prudent to handle this compound with a high degree of caution, minimizing all potential routes of exposure.

For related compounds, such as sulfuryl fluoride, OSHA has established a Permissible Exposure Limit (PEL) of 5 ppm as an 8-hour time-weighted average (TWA).[7][8] While not directly applicable to this compound, this provides a point of reference for the potential toxicity of related sulfonyl fluoride compounds.

Toxicological Data

Specific toxicological studies on this compound are limited. An acute toxicity study in mice found a lethal dose (LD50) of 56 mg/kg via the intravenous route.[9] However, detailed toxicological effects were not reported.

The primary toxicological concern is its corrosive nature, causing severe damage to tissues upon direct contact. Inhalation of dusts can cause severe irritation to the respiratory tract. Ingestion would be expected to cause severe burns to the gastrointestinal tract.

Systemic toxicity following absorption is also a concern, primarily due to the potential for fluoride ion to be released in the body. Fluoride toxicity can lead to a range of adverse health effects, including effects on the nervous system and bones.[10]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on established best practices for handling corrosive solids.[11][12][13][14][15]

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dusts.[12][14][15]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with this corrosive substance.

Diagram 1: PPE Selection for Handling this compound

Caption: A flowchart for selecting the appropriate PPE.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and dust.[12][15]

-

Skin Protection: A chemical-resistant lab coat must be worn.[12]

-

Hand Protection: Use chemical-resistant gloves, such as butyl rubber, and ensure they are inspected for any signs of degradation before use.[12] Double gloving is recommended.

-

Respiratory Protection: If there is a potential for generating dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used.

Laboratory Practices

-

Avoid Inhalation and Contact: Do not breathe dust. Avoid contact with eyes, skin, and clothing.

-

Weighing: Weigh the solid in a fume hood. Use a disposable weighing boat or clean equipment thoroughly after use.

-

Mixing: When dissolving or mixing, always add this compound slowly to the liquid with stirring. Be aware of the potential for heat generation when dissolving in water or other protic solvents.[14]

-

Transporting: When transporting the container, use a secondary container to prevent spills in case of breakage.[12]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[16]

-

Incompatibilities: Store away from incompatible materials such as strong bases, alcohols, and amines.

-

Moisture: Protect from moisture to prevent hydrolysis and the formation of corrosive byproducts.

Emergency Procedures: A Self-Validating System

In the event of an emergency, a rapid and informed response is crucial to minimize harm. All laboratory personnel working with this compound must be familiar with these procedures.

Diagram 2: Emergency Response Workflow

Caption: A workflow for responding to spills or exposures.

Spill Response

-

Minor Spill (Contained in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a neutral absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[17]

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a mild detergent and water, followed by a final rinse with water.

-

-

Major Spill (Outside of a fume hood or large quantity):

-

Evacuate the immediate area.

-

Alert others and your supervisor.

-

If safe to do so, close the doors to the laboratory to contain any dust or vapors.

-

Call emergency services and report a spill of a corrosive solid.[18][19]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Personnel Exposure

Immediate action is critical in the event of personnel exposure.

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16]

-

Remove all contaminated clothing while under the safety shower.[15]

-

Seek immediate medical attention. Inform medical personnel that the exposure was to this compound, which can produce hydrogen fluoride upon contact with moisture.

-

-

Eye Contact:

-

Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16]

-

Seek immediate medical attention.

-

-

Inhalation:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse the mouth with water.

-

Seek immediate medical attention.

-

Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in modern organic synthesis, but its corrosive nature demands a high level of respect and caution. By understanding its chemical properties and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a solid understanding of the chemical hazards, is the cornerstone of responsible scientific practice.

References

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]

-

Florida State University Environmental Health & Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Sulfuryl Fluoride. Retrieved from [Link]

- Kice, J. L., & Lunney, E. A. (1975). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 40(14), 2125–2127.

-

NIOSH. (1989, January 19). 1988 OSHA PEL Project - Sulfuryl Fluoride. Retrieved from [Link]

-

WorkSafeBC. (n.d.). Sulfuryl fluoride. E-Limit. Retrieved from [Link]

-

DrugFuture. (n.d.). RTECS NUMBER-DB8943000-Chemical Toxicity Database. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). SULFURYL FLUORIDE. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

CloudSDS. (n.d.). How to Respond to a Hazardous Chemical Spill- A Detailed Guide. Retrieved from [Link]

-

NIOSH. (n.d.). Sulfuryl fluoride - IDLH. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

- D'Amico, G., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 27(19), 6527.

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

- Cady, G. H., & Kelsey, J. E. (1966). Hydrolysis of sulfuryl fluoride. Inorganic Chemistry, 5(6), 1119–1120.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]

- Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1145–1156.

-

Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2023, June). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]

-

University of Southern California. (n.d.). HF Spill Clean-up Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid.

-

Alkali Scientific. (n.d.). This compound, 1 X 10 g (ALD00128-10G). Retrieved from [Link]

-

The Society of the Plastics Industry. (2005). Guide to safe handling of fluoropolymer resins. Retrieved from [Link]

-

Hughes Environmental. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. Retrieved from [Link]

- Grandjean, P. (2019). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Environmental Health, 18(1), 103.

- Czakiert, T., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 6.

-

Toray Research Center. (n.d.). Spectroscopic analysis of thermal degradation and decomposition behavior of fluorine resins. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. turi.org [turi.org]

- 4. nist.gov [nist.gov]

- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toray-research.co.jp [toray-research.co.jp]

- 7. nj.gov [nj.gov]

- 8. osha.gov [osha.gov]

- 9. RTECS NUMBER-DB8943000-Chemical Toxicity Database [drugfuture.com]

- 10. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 12. scienceequip.com.au [scienceequip.com.au]

- 13. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 16. combi-blocks.com [combi-blocks.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. cws.auburn.edu [cws.auburn.edu]

- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

A Comprehensive Technical Guide to the Solubility of 4-Chlorobenzenesulfonyl Fluoride in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-chlorobenzenesulfonyl fluoride, a critical reagent in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of the compound's behavior in various organic media.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide elucidates the physicochemical properties of the molecule that govern its solubility, predicts its behavior in a range of common organic solvents based on established chemical principles and data from analogous structures, and provides a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Properties of this compound

This compound is a solid compound with a melting point in the range of 45-50 °C and a molecular weight of 194.61 g/mol . Its molecular structure, featuring a substituted aromatic ring and a highly polar sulfonyl fluoride group, dictates its solubility profile. The presence of the electronegative fluorine and oxygen atoms, along with the chlorine atom, creates significant bond dipoles, rendering the molecule polar. However, the non-polar benzene ring also contributes to its overall character. This duality is key to predicting its interaction with various solvents.

| Property | Value | Source |

| CAS Number | 349-89-3 | |

| Molecular Formula | C₆H₄ClFO₂S | |

| Molecular Weight | 194.61 g/mol | |

| Physical Form | Solid | |

| Melting Point | 45-50 °C | |

| Hazard Classification | Corrosive |

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] Solubility is a thermodynamic process driven by the change in Gibbs free energy (ΔG), which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during dissolution.[3][4]

For a solid to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.[5]

The polarity of this compound, arising from its sulfonyl fluoride group, suggests it will be more soluble in polar solvents. However, the presence of the benzene ring provides non-polar character, which allows for favorable interactions with less polar solvents as well.

Predicted Solubility of this compound in Common Organic Solvents

High Expected Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions with the polar sulfonyl fluoride group. The compound "Benzenesulfonyl Fluoride, 4-Chloro-" is reported to be soluble in dichloromethane and ethyl acetate.[6] Similarly, related compounds like p-toluenesulfonyl fluoride and phenylmethylsulfonyl fluoride show good solubility in DMSO and DMF.[7][8] Therefore, this compound is expected to be readily soluble in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, the reactivity of the sulfonyl fluoride group with nucleophiles, including alcohols, must be considered. Sulfonyl fluorides are generally more stable to hydrolysis and alcoholysis than their chloride counterparts.[9] However, at elevated temperatures or in the presence of a base, a reaction to form the corresponding sulfonate ester could occur. Under neutral, ambient conditions, dissolution is expected, but the stability of the solution over time should be monitored. Phenylmethylsulfonyl fluoride is known to be soluble in ethanol.[8]

Moderate to Low Expected Solubility:

-

Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The aromatic ring of this compound can interact favorably with these solvents through π-π stacking. The analogous 4-chlorobenzenesulfonyl chloride is soluble in toluene and very soluble in benzene.[10][11]

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity of the sulfonyl fluoride group, the solubility in these non-polar solvents is expected to be low. The "like dissolves like" principle suggests a mismatch in intermolecular forces.

Insolubility:

-

Water: this compound is expected to be insoluble or have very low solubility in water.[6] The hydrophobic nature of the chlorobenzene portion of the molecule dominates its interaction with water. While sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, they are not completely inert, especially under non-neutral pH conditions.[9]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise solubility data, an experimental approach is necessary. The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[12] The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Experimental Workflow Diagram

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Video: Solubility - Concept [jove.com]

- 5. Solubility [chem.fsu.edu]

- 6. Benzenesulfonyl Fluoride, 4-Chloro- | CAS 98-64-6 | Properties, Safety, Uses & Supplier China [boulingchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 4-Chlorobenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 4-chlorobenzenesulfonyl fluoride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectroscopy as applied to this important chemical entity. We will explore the interpretation of chemical shifts, spin-spin coupling, and the characteristic AA'BB' spin system observed in the proton spectrum. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition of high-quality NMR data for this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a key reagent in organic synthesis, notably in the construction of sulfonamide and sulfonate ester functionalities which are prevalent in many pharmaceutical compounds. Its reactivity and utility in drug discovery pipelines necessitate unambiguous structural characterization, for which NMR spectroscopy is the premier analytical technique. The presence of both protons and a fluorine atom in a rigid aromatic system provides a rich source of structural information through ¹H and ¹⁹F NMR.

This guide will provide an in-depth examination of the NMR spectra of this compound, moving beyond a superficial data report to explain the causal factors behind the observed spectral features. By understanding the principles governing the chemical shifts and coupling patterns, researchers can confidently identify this molecule and its analogues, ensuring the integrity of their synthetic and medicinal chemistry endeavors.

Molecular Structure and Spin Systems

The chemical structure of this compound is foundational to understanding its NMR spectra. The molecule consists of a benzene ring substituted with a chlorine atom and a sulfonyl fluoride group (-SO₂F) in a para arrangement.

}

Figure 1: Chemical structure of this compound.

Due to the plane of symmetry passing through the chlorine, C1, C4, and the sulfur atom, the four aromatic protons are chemically equivalent in pairs. The protons at positions 2 and 6 (ortho to the chlorine) are chemically equivalent, as are the protons at positions 3 and 5 (meta to the chlorine). However, they are not magnetically equivalent, giving rise to a second-order AA'BB' spin system in the ¹H NMR spectrum. This is a crucial concept that dictates the complex appearance of the aromatic region.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by two multiplets in the aromatic region. The experimentally observed chemical shifts in deuterated chloroform (CDCl₃) are:

-

δ 7.98-7.94 ppm (Multiplet, 2H) : Assigned to the protons ortho to the sulfonyl fluoride group (H-3 and H-5).

-

δ 7.63-7.60 ppm (Multiplet, 2H) : Assigned to the protons ortho to the chlorine atom (H-2 and H-6).[1]

The downfield shift of the H-3/H-5 protons is attributed to the strong electron-withdrawing nature of the sulfonyl fluoride group, which deshields the adjacent protons.

The AA'BB' Spin System and Coupling Constants

The two multiplets arise from the complex spin-spin coupling in the AA'BB' system. In this system, each proton is coupled to three other protons and the fluorine atom, resulting in a complex pattern that cannot be interpreted by simple first-order rules (e.g., the n+1 rule). The key coupling constants involved are:

-

³JHH (ortho coupling): Typically in the range of 7-10 Hz for aromatic systems.[2]

-

⁴JHH (meta coupling): Usually smaller, around 2-4 Hz.[2]

-

⁵JHH (para coupling): Generally very small or zero.

-

⁴JHF (ortho H to F): Long-range coupling between the fluorine atom and the H-3/H-5 protons.

-

⁵JHF (meta H to F): Long-range coupling between the fluorine atom and the H-2/H-6 protons.

The superimposition of these couplings leads to the observed complex multiplets. While a precise determination of each coupling constant requires spectral simulation, we can estimate their values based on similar structures. For a detailed analysis, NMR simulation software can be employed to replicate the observed spectrum by inputting the chemical shifts and estimated coupling constants.[3][4][5][6][7]

}

Figure 2: Spin-spin coupling network in this compound.

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing moiety of the molecule. A key advantage of ¹⁹F NMR is its high sensitivity and wide chemical shift range, which minimizes signal overlap.

For this compound in CDCl₃, the ¹⁹F NMR spectrum exhibits a single signal at:

-

δ 66.8 ppm [1]

This chemical shift is characteristic of an aryl sulfonyl fluoride. The signal will appear as a multiplet due to coupling with the aromatic protons, primarily the ortho protons (H-3 and H-5) through a four-bond coupling (⁴JHF) and to a lesser extent the meta protons (H-2 and H-6) via a five-bond coupling (⁵JHF). To obtain a sharp singlet for integration and to confirm the chemical shift, a proton-decoupled ¹⁹F NMR experiment can be performed.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

}

Figure 3: Experimental workflow for NMR analysis.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0 ppm) is typically used, or the spectrometer can be referenced internally if calibrated.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

For ¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, both with and without proton decoupling (e.g., 'zg' and 'zgpg30' with GARP decoupling on Bruker instruments).

-

Spectral Width: A wider spectral width may be necessary, for instance, 200 ppm, centered around 0 ppm to ensure the signal is captured.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the external or internal standard.

-

Integration: Integrate the signals to determine the relative number of protons.

Summary of NMR Data

The key NMR spectral data for this compound are summarized in the table below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.98-7.94 | Multiplet | H-3, H-5 |

| ¹H | 7.63-7.60 | Multiplet | H-2, H-6 |

| ¹⁹F | 66.8 | Multiplet | -SO₂F |

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification. The ¹H spectrum is a classic example of an AA'BB' spin system, and its interpretation requires an understanding of second-order effects. The ¹⁹F spectrum offers a clear and sensitive signal for the sulfonyl fluoride moiety. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality NMR data for this and similar compounds, ensuring the accuracy and integrity of their scientific work. This in-depth understanding of the NMR characteristics of this compound is invaluable for scientists in synthetic and medicinal chemistry.

References

-

Wang, L., et al. (2016). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Green Chemistry, 18(8), 2254-2258. Supporting Information. Available at: [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

-

Patiny, L., & Borel, A. (2013). ChemCalc: a building block for tomorrow's chemical infrastructure. Journal of Chemical Information and Modeling, 53(5), 1223-1228. Available at: [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130. Available at: [Link]

-

iChemLabs. (n.d.). ChemDoodle Web Components: Simulate NMR and MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. nmrium.com [nmrium.com]

- 6. ChemDoodle Web Components | Demos > Simulate NMR and MS [web.chemdoodle.com]

- 7. Visualizer loader [nmrdb.org]

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Chlorobenzenesulfonyl Fluoride

Introduction

4-Chlorobenzenesulfonyl fluoride (CBSF) is a pivotal reagent in modern organic synthesis and chemical biology. As a member of the sulfonyl fluoride class, it serves as a robust electrophile and a key building block in the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) compounds. Its utility is particularly pronounced in the field of "Click Chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which have become indispensable for constructing complex molecular architectures in drug discovery and materials science. The reactivity of the sulfonyl fluoride moiety, while highly useful, also dictates its stability. Understanding the chemical stability and requisite storage conditions of CBSF is not merely a matter of laboratory best practice; it is critical for ensuring experimental reproducibility, maximizing reagent efficacy, and maintaining a safe research environment. This guide provides a comprehensive overview of the factors governing the stability of CBSF and outlines field-proven protocols for its proper storage and handling.

Chemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The molecule consists of a chlorobenzene ring functionalized with a sulfonyl fluoride (-SO₂F) group. The sulfur atom is in its highest oxidation state (+6), making it highly electrophilic. This electrophilicity is the basis for its desired reactivity with nucleophiles. However, it is also the primary driver of its potential degradation.

The key to the compound's utility is the delicate balance between reactivity and stability. Compared to its analogue, 4-chlorobenzenesulfonyl chloride (-SO₂Cl), the sulfur-fluorine bond in CBSF is stronger and less polarized. This imparts a greater resistance to ambient hydrolysis, making it a more versatile and manageable reagent in many applications.[1][2] While generally stable under standard ambient conditions, its longevity is critically dependent on excluding specific environmental factors that can initiate decomposition pathways.

Factors Influencing Stability & Degradation Pathways

The primary threat to the integrity of this compound is hydrolysis. Several other factors can also contribute to its degradation. Understanding the causality behind these processes is essential for designing effective storage solutions.

Hydrolytic Instability (Moisture Sensitivity)

The most significant degradation pathway for CBSF is reaction with water. Safety Data Sheets (SDS) consistently highlight that the compound is "Moisture sensitive."

-

Mechanism: The electrophilic sulfur atom is susceptible to nucleophilic attack by water. This reaction proceeds via a hydrolysis mechanism, leading to the formation of 4-chlorobenzenesulfonic acid and highly corrosive hydrogen fluoride (HF) gas. The presence of bases can catalyze this process.

C₆H₄ClSO₂F + H₂O → C₆H₄ClSO₃H + HF

-

Consequences: The generation of acidic byproducts can alter the pH of reaction mixtures, potentially leading to unintended side reactions or catalyst deactivation. Furthermore, the release of HF gas is a significant safety hazard.[3] Therefore, minimizing exposure to atmospheric and dissolved moisture is the single most important principle in storing and handling CBSF.

Thermal Stability

This compound is a solid at room temperature with a melting point between 45-50 °C. While it is chemically stable at standard room temperature, elevated temperatures can promote degradation.

-

Mechanism: Increased thermal energy can accelerate the rate of hydrolysis and other decomposition reactions. At very high temperatures, such as in a fire, thermal decomposition can release a variety of hazardous gases, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.

-

Consequences: Storing the material at excessively high temperatures will shorten its shelf-life and could lead to pressure buildup in sealed containers if decomposition occurs.

Incompatible Materials

The reactivity of CBSF necessitates careful consideration of its storage environment and potential chemical incompatibilities.

-

Strong Bases: Bases can catalyze hydrolysis and react directly with the sulfonyl fluoride group.

-

Strong Oxidizing Agents: Although the sulfur atom is already in a high oxidation state, reactions with powerful oxidizing agents are possible and should be avoided.

-

Nucleophiles: As a primary function of CBSF is to react with nucleophiles (e.g., amines, alcohols), it should be stored separately from such reagents to prevent unintended reactions.

Recommended Storage and Handling Protocols

Based on the chemical properties and stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Core Storage Directives

The consensus from safety data sheets and best practices is to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Many suppliers recommend storing the material under an inert atmosphere, such as argon, to rigorously exclude moisture.

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary goal is the strict exclusion of moisture to prevent hydrolysis. While a tightly sealed container is good, backfilling with an inert gas provides the highest level of protection, especially for long-term storage or after a container has been opened. |

| Temperature | Cool, controlled room temperature or refrigerated (-4 °F / -20 °C recommended by some suppliers) | Lowering the temperature slows the rate of any potential degradation reactions. Avoid temperature cycling which can cause pressure changes and potentially compromise container seals. |

| Container | Original, tightly sealed supplier container | Supplier containers are made of compatible materials and designed to prevent leakage. Containers must be carefully resealed after opening to prevent moisture ingress.[5] |

| Location | Dry, well-ventilated, secure area away from incompatible materials | Proper ventilation mitigates the risk of inhaling any vapors or decomposition products.[6] Segregation from bases, oxidizers, and reactive nucleophiles prevents accidental reactions. |

Handling Best Practices

-

Work in a Controlled Environment: Whenever possible, handle this compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Use Dry Equipment: Ensure all spatulas, glassware, and weigh boats are scrupulously dried before use.

-

Prompt Sealing: Minimize the time the container is open to the atmosphere. Reseal the container tightly and purge with inert gas immediately after dispensing the required amount.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

Below is a logical workflow for the proper handling and storage of CBSF.